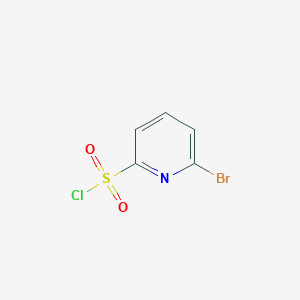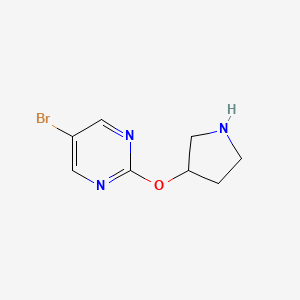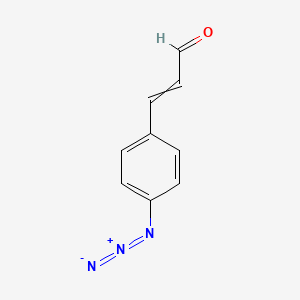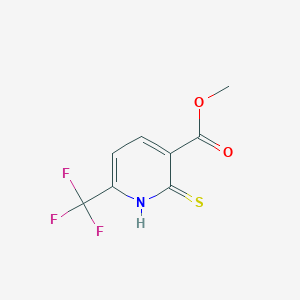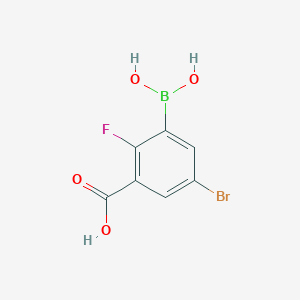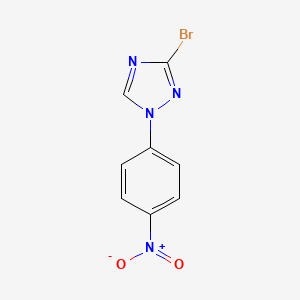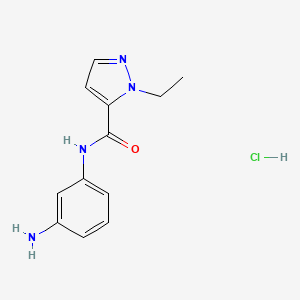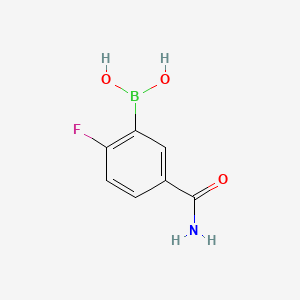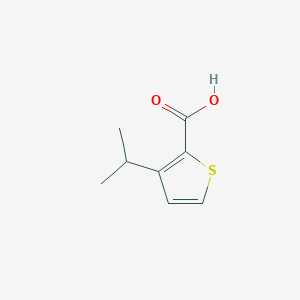
Acide 3-(propan-2-yl)thiophène-2-carboxylique
Vue d'ensemble
Description
3-(Propan-2-yl)thiophene-2-carboxylic acid is a chemical compound. It has been used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .
Synthesis Analysis
Thiophene derivatives, such as 3-(Propan-2-yl)thiophene-2-carboxylic acid, have been synthesized using various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The IUPAC name for 3-(Propan-2-yl)thiophene-2-carboxylic acid is 3-isopropyl-2-thiophenecarboxylic acid .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
The molecular weight of 3-(Propan-2-yl)thiophene-2-carboxylic acid is 170.23 . It has a melting point of 108-110°C . It is a powder at room temperature .Applications De Recherche Scientifique
Semi-conducteurs organiques
Acide 3-(propan-2-yl)thiophène-2-carboxylique: est un composé précieux dans le domaine des semi-conducteurs organiques. Les dérivés du thiophène sont connus pour leurs excellentes propriétés de transport de charges, essentielles au développement des transistors à effet de champ organiques (OFET). Ces matériaux sont utilisés dans la fabrication de dispositifs électroniques flexibles en raison de leurs faibles coûts de traitement et de leur flexibilité mécanique .
Inhibiteurs de corrosion
En chimie industrielle, les composés du thiophène servent d'inhibiteurs de corrosion efficaces. L'This compound peut être incorporé dans des revêtements ou ajouté à des environnements corrosifs pour protéger les surfaces métalliques, prolongeant ainsi la durée de vie des machines et des infrastructures industrielles .
Diodes électroluminescentes organiques (OLED)
L'avancée de la technologie OLED bénéficie des molécules à base de thiophène. Ces composés contribuent au développement d'OLED plus efficaces et plus durables, utilisés dans les écrans des smartphones, des téléviseurs et autres appareils. La nature riche en électrons des cycles thiophène les rend appropriés pour les applications d'émission de lumière .
Recherche pharmaceutique
Les dérivés du thiophène, y compris l'This compound, sont explorés pour leurs propriétés pharmacologiques. Ils ont été étudiés pour leurs activités anticancéreuses, anti-inflammatoires et antimicrobiennes potentielles. Ce composé pourrait servir de brique de base pour la synthèse de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits .
Produits agrochimiques
Le motif structural du thiophène se retrouve également dans divers produits agrochimiques. Les chercheurs étudient l'utilisation de l'This compound dans le développement de nouveaux pesticides et herbicides plus respectueux de l'environnement et plus spécifiques aux cibles .
Science des matériaux
En science des matériaux, les composés à base de thiophène sont utilisés pour leurs propriétés uniques. Ils peuvent être utilisés pour créer de nouveaux matériaux avec des caractéristiques spécifiques, telles qu'une durabilité accrue ou une conductivité électrique améliorée. Cela les rend appropriés pour une large gamme d'applications, des matériaux de construction aux composants électroniques .
Synthèse de matériaux polymères
L'This compound: peut être utilisé dans la synthèse de matériaux polymères. Il peut agir comme un monomère dans les réactions de polymérisation pour produire des polymères avec des propriétés spécifiques, telles que la stabilité thermique ou la biodégradabilité, qui sont précieuses dans diverses industries .
Chimie analytique
Ce composé peut également trouver des applications en chimie analytique comme réactif ou étalon pour calibrer les instruments. Sa structure et ses propriétés bien définies le rendent approprié pour une utilisation dans des analyses chimiques de haute précision .
Mécanisme D'action
Thiophene Derivatives
Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Thiophene Derivatives
A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Biological Potentials of Thiophene Derivatives
The synthesized compounds were further evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species, antiproliferative activity against human lung cancer cell line (A-549), antioxidant activity, and anticorrosion activity .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-(Propan-2-yl)thiophene-2-carboxylic acid are not fully understood due to the limited information available. Thiophene-based analogs, which include 3-(Propan-2-yl)thiophene-2-carboxylic acid, have been studied extensively and are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence a variety of biological effects, making them a potential class of biologically active compounds .
Cellular Effects
The cellular effects of 3-(Propan-2-yl)thiophene-2-carboxylic acid are currently unknown due to the lack of specific studies on this compound. Molecules with the thiophene ring system, which includes 3-(Propan-2-yl)thiophene-2-carboxylic acid, have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
The specific molecular mechanism of action of 3-(Propan-2-yl)thiophene-2-carboxylic acid is not well understood due to the lack of detailed studies on this compound. Thiophene derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-propan-2-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMGPCMCOGRNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29488-31-1 | |
| Record name | 3-(propan-2-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![11-[4-(4-Butylphenylazo)phenoxy]undecyl Methacrylate](/img/structure/B1521945.png)

